molecular formula C15H27N3O2 B7612808 2-(azocan-1-yl)-N-(2-oxoazepan-3-yl)acetamide

2-(azocan-1-yl)-N-(2-oxoazepan-3-yl)acetamide

Cat. No.: B7612808
M. Wt: 281.39 g/mol
InChI Key: BWOJJVFZJMFRSR-UHFFFAOYSA-N
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Description

2-(azocan-1-yl)-N-(2-oxoazepan-3-yl)acetamide is a synthetic organic compound that belongs to the class of amides. It features a unique structure with an azocane ring and an oxoazepane moiety, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-(2-oxoazepan-3-yl)acetamide typically involves the following steps:

    Formation of Azocane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Oxoazepane Moiety: This step may involve the use of specific reagents and catalysts to introduce the oxoazepane group.

    Amide Bond Formation: The final step involves the formation of the amide bond between the azocane and oxoazepane groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-(2-oxoazepan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-(2-oxoazepan-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(azocan-1-yl)-N-(2-oxoazepan-3-yl)acetamide: Unique due to its specific ring structures.

    Other Amides: Compounds with similar amide bonds but different ring structures.

    Azocane Derivatives: Compounds featuring the azocane ring but lacking the oxoazepane moiety.

Uniqueness

This compound is unique due to its combination of azocane and oxoazepane rings, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-(azocan-1-yl)-N-(2-oxoazepan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c19-14(12-18-10-6-2-1-3-7-11-18)17-13-8-4-5-9-16-15(13)20/h13H,1-12H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOJJVFZJMFRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NC2CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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